5-CHLORO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE
Overview
Description
5-CHLORO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE is an organic compound with a complex structure that includes a chloro group, a cyclohexenyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexenyl Intermediate: The cyclohexenyl group can be synthesized through the partial hydrogenation of benzene or by the dehydration of cyclohexanol.
Attachment of the Ethyl Group: The ethyl group is introduced via a reaction with ethylamine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-CHLORO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: Shares the cyclohexenyl and ethyl groups but lacks the sulfonamide moiety.
2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenyl group but differs in the presence of a ketone group instead of a sulfonamide.
2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a methoxybenzenesulfonamide.
Uniqueness
5-CHLORO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, is significant for its potential biological activity and reactivity in various chemical transformations.
Properties
IUPAC Name |
5-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-20-14-8-7-13(16)11-15(14)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZDWUQMKZWZQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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